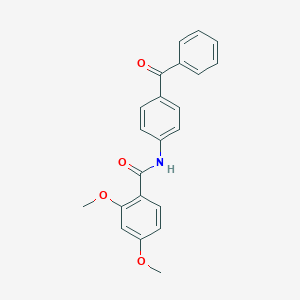
2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide, also known as CBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBP is a small molecule that belongs to the class of benzamide derivatives and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of different signaling pathways involved in cancer cell growth and proliferation. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has been shown to inhibit the activity of different enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation and cancer progression. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has also been shown to modulate the activity of different ion channels and receptors in the brain, leading to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammatory responses, and the modulation of neuronal activity and synaptic plasticity. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has been reported to induce apoptosis in cancer cells by activating different signaling pathways involved in cell death. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has also been shown to reduce the production of different pro-inflammatory cytokines, such as TNF-α and IL-6, leading to a decrease in inflammation. In addition, 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has been shown to modulate the activity of different ion channels and receptors in the brain, leading to changes in neuronal activity and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide in lab experiments include its low molecular weight, high solubility, and ease of synthesis. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide is also relatively stable and has been shown to exhibit low toxicity in animal studies. However, limitations of using 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide in lab experiments include its limited availability and high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy in animal models of different diseases. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide may also be studied for its potential applications in other fields, such as materials science and catalysis. Overall, 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide is a promising compound that has the potential to contribute to the development of new therapies for various diseases.
Méthodes De Synthèse
2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide can be synthesized using different methods, including the reaction of 4-chlorobenzoyl chloride with 4-aminopyridine in the presence of a base or the reaction of 4-chlorobenzoyl chloride with 4-aminopyridine in the presence of a catalyst. The yield and purity of 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide can be improved by using different purification techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has been reported to exhibit promising activity against different types of cancer, such as breast cancer, lung cancer, and ovarian cancer. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In addition, 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has been studied for its potential role in the regulation of neuronal activity and synaptic plasticity, making it a promising compound for the treatment of neurological disorders.
Propriétés
Formule moléculaire |
C19H13ClN2O2 |
|---|---|
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
2-(4-chlorobenzoyl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C19H13ClN2O2/c20-14-7-5-13(6-8-14)18(23)16-3-1-2-4-17(16)19(24)22-15-9-11-21-12-10-15/h1-12H,(H,21,22,24) |
Clé InChI |
KZNZNDSFKGRNFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=NC=C3 |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




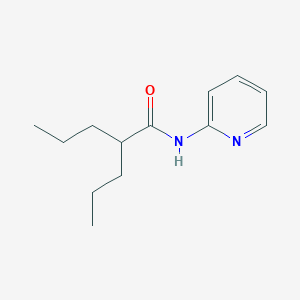
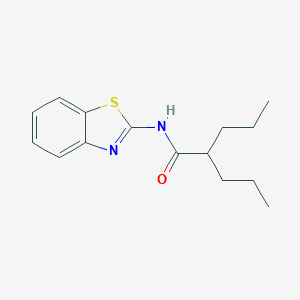

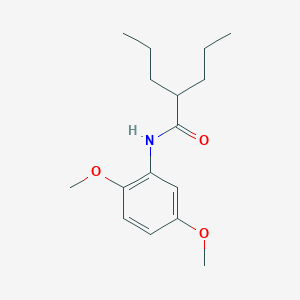

![Ethyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B290310.png)
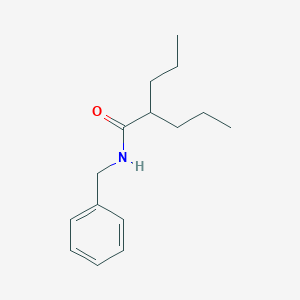
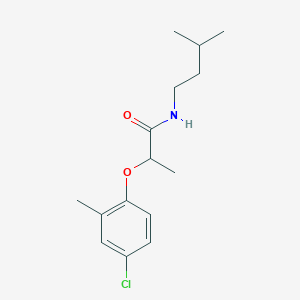
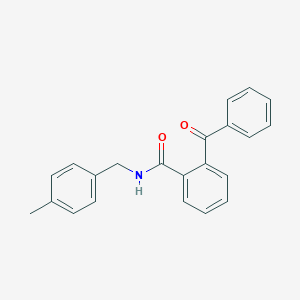

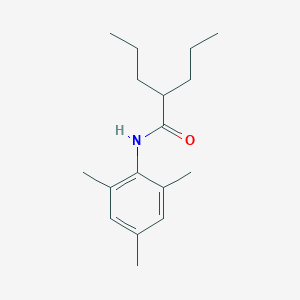
![2-(Diethylamino)ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290327.png)
